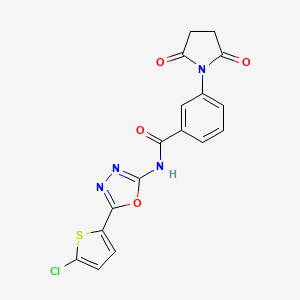
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C17H11ClN4O4S and its molecular weight is 402.81. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds with structures incorporating elements like chloro, hydroxyl, isopropyl, and oxadiazole have been synthesized and evaluated for their antioxidant properties. For instance, certain derivatives have shown potent antioxidant activity, surpassing that of well-known antioxidants such as ascorbic acid. This indicates their potential utility in combating oxidative stress-related disorders (I. Tumosienė et al., 2019).
Anticancer Evaluation
A variety of synthesized benzamides, incorporating oxadiazolyl and thiophene moieties, have been assessed for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Several compounds demonstrated moderate to excellent anticancer properties, suggesting their potential development as novel anticancer agents (B. Ravinaik et al., 2021).
Synthesis and Characterization for Anticancer Properties
The synthesis of oxadiazole derivatives from various starting materials has led to the identification of compounds with notable activity against breast cancer cell lines. This showcases the relevance of such chemical structures in the development of new anticancer therapies (Salahuddin et al., 2014).
Anti-Inflammatory and Anticancer Agents
Research has been conducted on substituted benzamide/benzene sulfonamides with oxadiazolyl moieties, aiming to evaluate their potential as anti-inflammatory and anticancer agents. This work highlights the multifaceted therapeutic applications of these compounds (Madhavi Gangapuram & K. Redda, 2009).
Antimicrobial Activity
New derivatives have been synthesized and tested for their antimicrobial effectiveness. The structural specificity of these compounds allows for targeted antimicrobial activity, suggesting their potential use in treating infectious diseases (G. Naganagowda & A. Petsom, 2011).
Novel RET Kinase Inhibitors for Cancer Therapy
The design and synthesis of benzamides with heteroaryl rings have led to the discovery of potent RET kinase inhibitors, offering a new avenue for cancer treatment. This approach underscores the importance of such compounds in the development of targeted cancer therapies (Mei Han et al., 2016).
Eigenschaften
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O4S/c18-12-5-4-11(27-12)16-20-21-17(26-16)19-15(25)9-2-1-3-10(8-9)22-13(23)6-7-14(22)24/h1-5,8H,6-7H2,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMTOCIMIHOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)


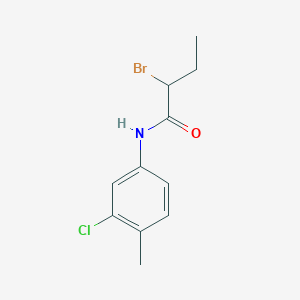
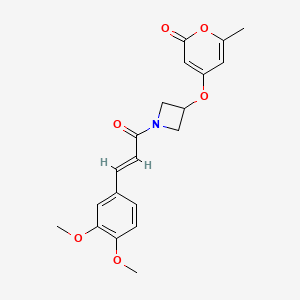
![7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2551286.png)

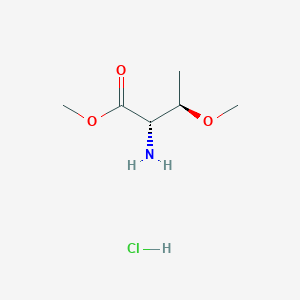
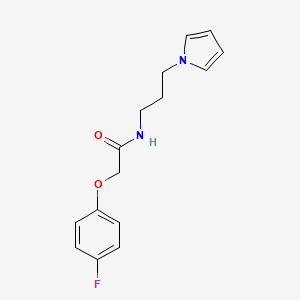
![3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2551291.png)

![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)

